Diphacinone

描述

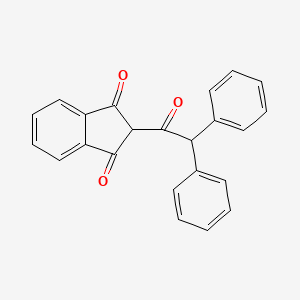

Diphenadione is a diarylmethane and a beta-triketone.

Structure

3D Structure

属性

IUPAC Name |

2-(2,2-diphenylacetyl)indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGLAHSAISAEAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O3 |

Source

|

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82271-36-1 (cpd with unspecified hydrochloride-salt) |

Source

|

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032378 |

Source

|

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998), Odorless, pale yellow powder formulated as meal, pellet, wax block, and liquid bait; [EXTOXNET], YELLOW-TO-WHITE CRYSTALS. |

Source

|

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.3 mg/L, temp not specified, Soluble in methyl cyanide, cyclohexane, SOL IN ETHER, GLACIAL ACETIC ACID, Soluble in acetic acid, For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page., Solubility in water: very poor |

Source

|

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density: 1.87 g/mL, 1.3 g/cm³ |

Source

|

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 1.2X10-8 mm Hg, 1.03X10-10 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) |

Source

|

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals, Crystalline powder, White powder at room temperature | |

CAS No. |

82-66-6 |

Source

|

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphacinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CA01C6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

295 to 297 °F (EPA, 1998), 141-145 °C, 147 °C |

Source

|

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diphacinone's Mechanism of Action as a Vitamin K Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphacinone, a first-generation anticoagulant rodenticide, exerts its therapeutic and toxic effects by potently antagonizing the vitamin K cycle. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a competitive inhibitor of vitamin K epoxide reductase (VKOR). This document details the biochemical pathways, presents quantitative data on its efficacy and pharmacokinetics, outlines relevant experimental protocols, and provides visual representations of the key processes involved. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and toxicological studies.

Introduction

This compound (2-(diphenylacetyl)-1H-indene-1,3(2H)-dione) is a synthetic indandione derivative widely used as a rodenticide.[1] Its efficacy stems from its potent anticoagulant properties, which disrupt the normal blood coagulation cascade, leading to internal hemorrhaging and eventual death in target organisms. The primary molecular target of this compound and other vitamin K antagonists is the enzyme Vitamin K epoxide reductase (VKOR).[2] This guide will delve into the intricate mechanism by which this compound inhibits this crucial enzyme, thereby disrupting the synthesis of essential blood clotting factors.

The Vitamin K Cycle and its Importance in Coagulation

The vitamin K cycle is a critical metabolic pathway that facilitates the post-translational modification of several key proteins, most notably the vitamin K-dependent coagulation factors. This cycle involves the interconversion of different forms of vitamin K and is essential for the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on specific proteins. These Gla residues are crucial for the calcium-binding properties of these proteins, enabling their activation and participation in the coagulation cascade.

The key enzymes and steps in the vitamin K cycle are:

-

γ-Glutamyl Carboxylase (GGCX): This enzyme catalyzes the carboxylation of glutamate residues on precursor proteins of clotting factors II (prothrombin), VII, IX, and X. This reaction requires reduced vitamin K (vitamin K hydroquinone) as a cofactor, which is oxidized to vitamin K epoxide in the process.

-

Vitamin K Epoxide Reductase (VKOR): This integral membrane enzyme is the central component of the vitamin K cycle. It catalyzes the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, thus regenerating the active cofactor for GGCX. VKOR is a multiprotein complex, with the catalytic subunit being VKORC1. A paralog, VKORC1L1, also exhibits reductase activity.[3]

-

NAD(P)H-dependent Quinone Reductases: These enzymes can also reduce vitamin K quinone to vitamin K hydroquinone, providing an alternative pathway for the regeneration of the active cofactor.

The coagulation cascade is a series of enzymatic reactions involving the activation of various clotting factors, ultimately leading to the formation of a fibrin clot. The vitamin K-dependent clotting factors (II, VII, IX, and X) are serine proteases that, upon activation, play pivotal roles in this cascade.

This compound's Mechanism of Action: Inhibition of VKOR

This compound functions as a competitive inhibitor of Vitamin K epoxide reductase (VKOR).[2] Its chemical structure allows it to bind to the active site of the VKORC1 subunit, preventing the binding and subsequent reduction of vitamin K epoxide.[2] This inhibition disrupts the vitamin K cycle, leading to a depletion of the reduced form of vitamin K (vitamin K hydroquinone).

The consequences of VKOR inhibition by this compound are:

-

Impaired Carboxylation: Without an adequate supply of vitamin K hydroquinone, γ-glutamyl carboxylase cannot efficiently carboxylate the vitamin K-dependent clotting factor precursors.

-

Production of Non-functional Clotting Factors: The under-carboxylated or non-carboxylated clotting factors, often referred to as Proteins Induced by Vitamin K Absence or Antagonists (PIVKAs), are released into circulation. These PIVKAs lack the ability to bind calcium and phospholipids effectively, rendering them biologically inactive.

-

Anticoagulation: The progressive decrease in the concentration of functional clotting factors II, VII, IX, and X in the bloodstream impairs the coagulation cascade, leading to a prolonged clotting time and an increased risk of hemorrhage. The onset of the anticoagulant effect is delayed, as it depends on the depletion of pre-existing functional clotting factors.[4]

dot

Caption: this compound inhibits VKORC1, disrupting the Vitamin K cycle.

Quantitative Data

The following tables summarize key quantitative data related to the anticoagulant activity of this compound and other vitamin K antagonists.

Table 1: In Vitro Inhibition of Vitamin K Epoxide Reductase (VKOR)

| Compound | Enzyme | IC50 (nM) | Reference |

| This compound | VKORC1 | 4.8 | [3] |

| VKORC1L1 | 5.5 | [3] | |

| Warfarin | VKORC1 | 6.1 | [3] |

| VKORC1L1 | 78.5 | [3] | |

| Brodifacoum | VKORC1 | 1.2 | [3] |

| VKORC1L1 | 1.8 | [3] |

Table 2: Acute Oral Toxicity (LD50) in Rodents

| Compound | Species | LD50 (mg/kg) | Reference |

| This compound | Rat | 0.3 - 2.3 | [5] |

| Mouse | 1.4 - 3.0 | [5] | |

| Warfarin | Rat | 1.0 - 186 | [5] |

| Brodifacoum | Rat | 0.27 | [5] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Half-life (days) | Tissue of Highest Concentration | Reference |

| Rat | 15-20 | Liver | [6] |

| American Kestrel | Short, majority cleared in 7 days | Liver | [7] |

| Eastern Screech-Owl | 11.7 (Liver), 2.1 (Kidney) | Liver, Kidney | [8] |

Table 4: Effect of this compound on Blood Coagulation Parameters

| Species | Dose | Parameter | Time to Effect | Reference |

| California Ground Squirrel | 2 mg/kg (single dose) | PT, PTT, PIVKA | Elevated within 24h, peak at 72h | [9] |

| Dog | 2.5 mg/kg/day for 3 days | Prolonged Prothrombin Time | Evident after cessation of Vitamin K1 therapy | [10] |

| Northern Bobwhite | 434 mg/kg (single dose) | Prolonged Clotting Time | 48h post-dose | [11] |

Experimental Protocols

In Vitro VKOR Inhibition Assay (Cell-Based)

This protocol is adapted from a cell-based assay used to quantify VKORC1 function and inhibition.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on VKORC1 activity.

Materials:

-

HEK 293T cells.

-

Expression vectors for human coagulation factor IX (FIX) and human VKORC1.

-

Cell culture medium and supplements.

-

Vitamin K epoxide (KO).

-

This compound stock solution.

-

ELISA reagents for detecting carboxylated FIX.

Procedure:

-

Co-transfect HEK 293T cells with expression vectors for FIX and VKORC1.

-

Culture the transfected cells under standard conditions.

-

Expose the cells to varying concentrations of this compound in the presence of a fixed concentration of vitamin K epoxide (e.g., 5 µM) for 24 hours.

-

Collect the cell culture medium.

-

Quantify the amount of secreted, carboxylated FIX using a specific sandwich ELISA. The level of carboxylated FIX serves as a surrogate marker for VKORC1 activity.

-

Plot the percentage of VKORC1 activity (relative to untreated controls) against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a suitable sigmoidal dose-response curve-fitting model.

dot

References

- 1. Toxicokinetic analysis of the anticoagulant rodenticides warfarin & this compound in Egyptian fruit bats (Rousettus aegyptiacus) as a comparative sensitivity assessment for Bonin fruit bats (Pteropus pselaphon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VKORC1 and VKORC1L1 have distinctly different oral anticoagulant dose-response characteristics and binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagnostic importance of vitamin K1 and its epoxide measured in serum of dogs exposed to an anticoagulant rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]

An In-Depth Technical Guide to the Synthesis of 2-(diphenylacetyl)indan-1,3-dione (Diphacinone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(diphenylacetyl)indan-1,3-dione, a compound commonly known as Diphacinone. This compound is a potent anticoagulant rodenticide and holds significance in the fields of medicinal chemistry and drug development. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data. The synthesis of this compound is primarily achieved through two effective methods: the condensation of a dialkyl phthalate with diphenylacetone and the reaction of a pre-formed 1,3-indandione salt with diphenylacetyl chloride. This guide will delve into the specifics of these procedures, offering a reproducible framework for laboratory synthesis.

Introduction

2-(Diphenylacetyl)indan-1,3-dione, or this compound, is a member of the 1,3-indandione class of compounds, which are known for their diverse biological activities. This compound itself is a well-established anticoagulant, functioning by inhibiting the vitamin K-dependent synthesis of clotting factors. Its application as a rodenticide is widespread. The synthesis of this molecule is of interest to researchers in pest control, medicinal chemistry, and those studying anticoagulant mechanisms. This guide presents the core methodologies for its preparation in a laboratory setting.

Synthetic Pathways

There are two principal and well-documented pathways for the synthesis of 2-(diphenylacetyl)indan-1,3-dione.

Pathway A: Condensation of a Dialkyl Phthalate with Diphenylacetone

This is a classical approach that involves a base-catalyzed Claisen-type condensation reaction. A dialkyl phthalate, such as dimethyl phthalate, is reacted with diphenylacetone in the presence of a strong base like sodium methoxide. The base facilitates the formation of a carbanion from diphenylacetone, which then attacks the ester carbonyl of the phthalate, leading to cyclization and the formation of the indandione ring system.

Pathway B: Acylation of 1,3-Indandione

This alternative route involves the acylation of 1,3-indandione. First, the sodio-derivative of 1,3-indandione is prepared by treating it with a strong base. This enolate is then reacted with diphenylacetyl chloride in an inert solvent. This method is a direct way to introduce the diphenylacetyl group at the 2-position of the indandione core.

The following sections provide detailed experimental protocols for both pathways.

Experimental Protocols

Pathway A: Synthesis via Condensation of Dimethyl Phthalate and Diphenylacetone

This protocol is based on the general method described in the foundational patent by D.G. Thomas.[1]

Reaction Scheme:

Caption: Pathway A: Condensation Reaction.

Materials:

-

Dimethyl phthalate

-

Diphenylacetone

-

Sodium methoxide

-

Anhydrous toluene (or another suitable inert solvent)

-

Hydrochloric acid (HCl), concentrated

-

Methanol

-

Ethanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous toluene.

-

To the toluene, add sodium methoxide, followed by the portion-wise addition of diphenylacetone with stirring under a nitrogen atmosphere.

-

Slowly add dimethyl phthalate to the reaction mixture.

-

Heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, the reaction mixture is quenched by the slow addition of water.

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid, which will precipitate the crude product.

-

The precipitate is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Pathway B: Synthesis via Acylation of 1,3-Indandione

This protocol is also based on the principles outlined in the D.G. Thomas patent.[1]

Reaction Scheme:

Caption: Pathway B: Acylation Reaction.

Materials:

-

1,3-Indandione

-

Sodium hydride (or another suitable strong base)

-

Diphenylacetyl chloride

-

Anhydrous tetrahydrofuran (THF) (or another suitable inert solvent)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 1,3-indandione in anhydrous THF.

-

Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring.

-

Allow the mixture to stir at room temperature for about an hour to ensure the complete formation of the sodio-derivative.

-

In a separate flask, dissolve diphenylacetyl chloride in anhydrous THF.

-

Slowly add the diphenylacetyl chloride solution to the suspension of the sodio-derivative of 1,3-indandione at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its completion by TLC.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization.

Quantitative Data and Characterization

The following table summarizes the key physical and analytical data for 2-(diphenylacetyl)indan-1,3-dione.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₆O₃ | |

| Molecular Weight | 340.37 g/mol | |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 146-147 °C | [1] |

| Solubility | Insoluble in water; soluble in acetone and acetic acid; slightly soluble in benzene and hot ethanol. | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.83-8.01 (m, 4H), 7.20-7.40 (m, 10H), 5.30 (s, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.1, 199.8, 142.5, 138.2, 135.4, 129.1, 128.8, 127.5, 123.6, 58.9 | |

| IR (KBr, cm⁻¹) | ~1740, 1710 (C=O stretching), ~1590 (aromatic C=C) |

Note: NMR and IR data are predicted and typical values for this class of compound and should be confirmed by experimental analysis.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from starting materials to the final, characterized product.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of 2-(diphenylacetyl)indan-1,3-dione can be reliably achieved through either the condensation of a dialkyl phthalate with diphenylacetone or the acylation of 1,3-indandione. This guide provides detailed protocols for both methods, along with essential quantitative data for the characterization of the final product. These methodologies offer a solid foundation for researchers and professionals in the fields of drug development and chemical synthesis to produce and study this important anticoagulant compound. Careful execution of the experimental procedures and thorough characterization are paramount to obtaining a pure and well-defined product.

References

The Pharmacokinetics and Metabolism of Diphacinone in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphacinone, a first-generation anticoagulant rodenticide, is widely utilized for the control of rodent populations. Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profiles within the target species. Understanding these processes is paramount for optimizing its use, assessing potential risks of secondary poisoning, and developing more effective and safer rodent control agents. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in common rodent models, primarily rats and mice.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound dictates its onset, intensity, and duration of action. Key parameters are summarized below, with available quantitative data presented in tabular format for ease of comparison.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The primary route of exposure in rodent control is through the ingestion of bait.

Distribution

Upon absorption, this compound is distributed throughout the body, with the highest concentrations consistently observed in the liver.[1][2] This is significant as the liver is the primary site of action for anticoagulant rodenticides, where it inhibits the synthesis of vitamin K-dependent clotting factors.[3] Lower levels of this compound residues are found in the brain, muscle, blood, and fat.[1]

Table 1: Tissue Distribution of this compound in Rodents

| Tissue | Relative Concentration | Rodent Model | Reference |

| Liver | Highest | Rats, Mice | [1] |

| Brain | Lowest | Rats, Mice | [1] |

| Muscle | Lowest | Rats, Mice | [1] |

| Blood | Lowest | Rats, Mice | [1] |

| Fat | Lowest | Rats, Mice | [1] |

Metabolism

This compound undergoes metabolism in the liver, primarily through hydroxylation reactions.[1][4] Four distinct hydroxylated metabolites have been identified in the feces and liver of both rats and mice.[1][4] This metabolic process involves the addition of hydroxyl (-OH) groups to either the indandione or the phenyl rings of the this compound molecule.[1][4] However, the precise chemical structures and exact positions of these hydroxyl groups have not been fully elucidated in the available scientific literature.[1][4]

Excretion

The primary route of elimination for this compound and its metabolites is through the feces.[1][3] In rats, over 60% of an administered radiolabeled dose is excreted in the feces within eight days, with approximately 10% eliminated in the urine.[1][3] Mice exhibit a faster elimination profile, with a similar percentage of fecal and urinary excretion occurring within four days.[1]

Table 2: Elimination of this compound in Rodent Models

| Rodent Model | Route of Elimination | Percentage of Dose | Timeframe | Reference |

| Rats | Feces | >60% | 8 days | [1] |

| Urine | ~10% | 8 days | [1] | |

| Mice | Feces | >60% | 4 days | [1] |

| Urine | ~10% | 4 days | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Tissue | Rodent Model | Reference |

| Elimination Half-Life (t½) | 3 days | Liver | Rats | [5] |

Metabolism of this compound

As previously mentioned, the metabolism of this compound primarily involves hydroxylation. This biotransformation is a critical step in the detoxification and elimination of the compound from the body.

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetic and metabolic fate of this compound in rodent models.

In-Life Study for Pharmacokinetic Analysis

A representative experimental workflow for a pharmacokinetic study of this compound in rats is outlined below.

Analytical Methodology for this compound Quantification in Liver Tissue

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in rodent liver has been described.[6]

Sample Preparation:

-

Homogenization: Liver tissue is homogenized.

-

Extraction: The homogenate is extracted with an organic solvent.

-

Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.

LC-MS/MS Analysis:

-

Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18) to separate this compound from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (typically using electrospray ionization in negative mode) and fragmented. Specific precursor-to-product ion transitions are monitored for quantification and confirmation, ensuring high selectivity and sensitivity.[6]

Method Validation:

The analytical method is validated for linearity, accuracy, precision, and limit of quantification (LOQ) to ensure reliable and reproducible results.[6]

Mechanism of Anticoagulant Action

The anticoagulant effect of this compound is achieved through the inhibition of the vitamin K epoxide reductase (VKOR) enzyme.[7] This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the synthesis of several clotting factors in the liver.

References

- 1. This compound | C23H16O3 | CID 6719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. Metabolism and disposition of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. This compound sodium [sitem.herts.ac.uk]

An In-depth Technical Guide on the Biological Activity of Diphacinone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphacinone, a first-generation anticoagulant rodenticide, operates through the inhibition of the vitamin K cycle, a critical pathway for blood coagulation. As a chiral molecule, this compound exists in two enantiomeric forms: (S)-diphacinone and (R)-diphacinone. While the biological activity of the racemic mixture is well-documented, a comprehensive understanding of the distinct contributions of each enantiomer to the overall anticoagulant effect and toxicity is paramount for the development of more selective and safer rodenticides. This technical guide synthesizes the available data on the biological activity of this compound, with a specific focus on its enantiomers. It provides a detailed overview of its mechanism of action, available toxicological data, and standardized experimental protocols for the evaluation of its anticoagulant properties. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to this compound and its Enantiomeric Nature

This compound, chemically known as 2-(diphenylacetyl)-1H-indene-1,3(2H)-dione, is a member of the indandione class of anticoagulants.[1] It is widely used for the control of rodent populations in agricultural and urban settings.[2] The anticoagulant properties of this compound stem from its ability to act as a vitamin K antagonist, thereby disrupting the synthesis of essential blood clotting factors.[3]

This compound possesses a chiral center at the carbon atom bearing the diphenylacetyl group, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (S)-diphacinone and (R)-diphacinone. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacokinetics, pharmacodynamics, and toxicity. While extensive data exists for racemic this compound, specific studies delineating the individual activities of the (S)- and (R)-enantiomers are not widely available in public literature. However, drawing parallels from other chiral anticoagulants like warfarin, where the S-enantiomer is significantly more potent than the R-enantiomer, it is highly probable that the enantiomers of this compound also possess distinct biological profiles.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The primary mechanism of action for this compound and other indandione anticoagulants is the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[4] VKOR is a critical enzyme in the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

The vitamin K cycle involves the conversion of vitamin K hydroquinone to vitamin K epoxide, a reaction that provides the energy for the γ-glutamyl carboxylase enzyme to carboxylate glutamic acid residues on vitamin K-dependent proteins. These proteins include clotting factors II (prothrombin), VII, IX, and X. For the cycle to continue, vitamin K epoxide must be reduced back to vitamin K quinone and then to vitamin K hydroquinone by VKOR. This compound competitively inhibits VKOR, preventing the regeneration of vitamin K hydroquinone. This leads to a depletion of active vitamin K-dependent clotting factors, resulting in impaired blood coagulation and, at sufficient doses, internal hemorrhaging.[4]

Quantitative Data on Biological Activity

While specific data for the individual enantiomers of this compound are scarce, the following tables summarize the available quantitative data for racemic this compound. This information provides a baseline for understanding its overall biological activity.

Table 1: Acute Toxicity of Racemic this compound in Various Species

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 0.3 - 7 | [1] |

| Mouse | Oral | 50 - 300 | [1] |

| Dog | Oral | 3.0 - 7.5 | [1] |

| Cat | Oral | 14.7 | [1] |

| Pig | Oral | 150 | [1] |

| Rabbit | Oral | 35 | [1] |

| Mallard Duck | Oral | 3158 | [1] |

| Bobwhite Quail | Oral | 1630 | [1] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Table 2: In Vitro Activity of Indandione Anticoagulants against VKORC1

| Compound | Assay System | IC50 | Reference(s) |

| Fluindione | Cell-based VKORC1 inhibition assay | ~10 µM | [4] |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound enantiomers.

Chiral Separation of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound from a racemic mixture.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. Polysaccharide-based CSPs are commonly used for the separation of anticoagulant rodenticides.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds)

-

This compound standard (racemic)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound. A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) may be added to improve peak shape.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a known amount of racemic this compound in the mobile phase to prepare a standard solution.

-

Injection and Chromatography: Inject a small volume of the standard solution onto the HPLC system.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

Data Analysis: The two enantiomers should appear as separate peaks in the chromatogram. The retention times will be different for each enantiomer. The area under each peak can be used to determine the relative proportion of each enantiomer in the mixture.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50 value) of this compound enantiomers on VKOR activity.

Principle: This assay measures the activity of VKOR in the presence of varying concentrations of the inhibitor. The reduction of vitamin K epoxide to vitamin K can be monitored by HPLC.

Materials:

-

Microsomal preparation containing VKOR (from rat liver or recombinant human VKOR)

-

Vitamin K1 epoxide

-

Dithiothreitol (DTT) as a reducing agent

-

Buffer solution (e.g., Tris-HCl with CHAPS)

-

(S)-diphacinone and (R)-diphacinone (isolated via chiral HPLC)

-

HPLC system with a UV or fluorescence detector

Procedure:

-

Microsome Preparation: Prepare liver microsomes from a suitable animal model (e.g., rat) or use a commercially available source of recombinant VKOR.

-

Inhibitor Preparation: Prepare stock solutions of (S)-diphacinone and (R)-diphacinone in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a reaction tube, combine the microsomal preparation, buffer, and DTT.

-

Inhibitor Incubation: Add varying concentrations of either (S)-diphacinone or (R)-diphacinone to the reaction tubes. Include a control with no inhibitor. Pre-incubate the mixture for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding vitamin K1 epoxide.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).

-

Extraction: Extract the vitamin K metabolites into the organic phase.

-

HPLC Analysis: Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase. Inject the sample onto a reverse-phase HPLC column to separate and quantify the remaining vitamin K epoxide and the product, vitamin K.

-

Data Analysis: Calculate the percentage of VKOR inhibition for each concentration of the enantiomer. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound remains an important tool in rodent control, but a deeper understanding of the biological activities of its individual enantiomers is crucial for advancing the field. The provided protocols for chiral separation and in vitro VKOR inhibition assays offer a framework for researchers to investigate the enantioselective properties of this compound. While quantitative data for the individual enantiomers is currently lacking in the public domain, the significant differences observed in other chiral anticoagulants strongly suggest that such differences exist for this compound.

Future research should focus on:

-

The synthesis or preparative separation of pure (S)- and (R)-diphacinone enantiomers.

-

The determination of their respective in vitro potencies (IC50) against VKOR.

-

The in vivo assessment of their anticoagulant activity and acute toxicity (LD50) in relevant animal models.

-

The characterization of their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion.

Such studies will not only provide a more complete picture of this compound's biological activity but also pave the way for the development of next-generation rodenticides with improved efficacy and a more favorable safety profile.

References

- 1. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantio selectivity in pharmacokinetics | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

Diphacinone Solubility: A Technical Guide for Laboratory Professionals

An in-depth examination of the solubility characteristics of the anticoagulant rodenticide, diphacinone, in common laboratory solvents. This guide provides researchers, scientists, and drug development professionals with compiled solubility data, relevant experimental methodologies, and visual representations of key concepts.

This compound, a potent anticoagulant rodenticide, is a compound of significant interest in various scientific fields, from pest control research to environmental toxicology.[1][2] A thorough understanding of its solubility in different solvents is crucial for the development of effective formulations, the design of analytical methods, and the assessment of its environmental fate. This technical guide synthesizes available data on this compound's solubility, outlines relevant experimental protocols, and provides visual aids to facilitate comprehension.

Quantitative Solubility of this compound

The solubility of this compound varies significantly across different solvents, a characteristic primarily governed by its molecular structure which includes both hydrophobic phenyl rings and a polar indandione core. The following table summarizes the quantitative solubility data for this compound in a range of common laboratory solvents.

| Solvent | Temperature | Solubility | Source |

| Water | 20 °C (at pH 7) | 0.3 mg/L | [1] |

| Water | Not Specified | 17 mg/L | [3] |

| Water | Not Specified | 30 ppm (30 mg/L) | [4] |

| Acetone | 20 °C | 22,900 mg/L | [1] |

| Acetone | Not Specified | Very Soluble | [5] |

| Acetone | Not Specified | 29 g/kg | [6] |

| Ethanol | 20 °C | 1,680 mg/L | [1] |

| Ethanol | Not Specified | 21 g/kg | [6] |

| Heptane | 20 °C | 1,224 mg/L | [1] |

| Heptane | Not Specified | 1.8 g/kg | [6] |

| Chloroform | Not Specified | Very Soluble | [5] |

| Chloroform | Not Specified | 204 g/kg | [6] |

| Toluene | Not Specified | Very Soluble | [5] |

| Toluene | Not Specified | 73 g/kg | [6] |

| Xylene | Not Specified | Very Soluble | [5] |

| Xylene | Not Specified | 50 g/kg | [6] |

| Acetic Acid | Not Specified | Very Soluble | [5] |

| Acetic Acid | Not Specified | Soluble | [7] |

| Ether | Not Specified | Soluble | [7][8] |

| Methyl Cyanide | Not Specified | Soluble | [7] |

| Cyclohexane | Not Specified | Soluble | [7] |

| Benzene | Not Specified | Slightly Soluble | [6] |

| DMSO | Not Specified | Slightly Soluble | [9] |

| Methanol | Not Specified | Slightly Soluble | [9] |

Note: Discrepancies in reported water solubility values may be attributed to variations in experimental conditions such as pH and temperature.[3][4] this compound's solubility is pH-dependent, with increased stability against hydrolysis at pH 7 and 9, and hydrolysis occurring at pH 5.

Factors Influencing this compound Solubility

The solubility of a chemical compound like this compound is not an intrinsic constant but is influenced by a variety of factors. Understanding these factors is critical for accurate solubility determination and for the development of stable formulations.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvent (e.g., water, ethanol, acetone)

-

Shaker or orbital incubator

-

Thermostatically controlled environment (e.g., water bath, incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Place the container in a shaker within a thermostatically controlled environment set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid phase from the saturated solution, centrifuge the sample at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of this compound should be used for quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A generalized workflow for determining this compound solubility.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. The compiled data, presented in a clear and accessible format, serves as a valuable resource for researchers and professionals. The outlined experimental methodology, while general, offers a solid foundation for developing specific protocols for solubility determination. A thorough understanding of this compound's solubility is paramount for its effective and safe use in various applications.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. solutionsstores.com [solutionsstores.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 6. Buy this compound | 82-66-6 | >98% [smolecule.com]

- 7. This compound | C23H16O3 | CID 6719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | 82-66-6 [chemicalbook.com]

A Technical Overview of Diphacinone: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Diphacinone is a potent anticoagulant compound widely utilized as a rodenticide.[1][2] It is also known by other names such as Diphenadione.[3] This technical guide provides a concise summary of its core chemical and physical properties.

This compound functions by inhibiting the vitamin K-dependent synthesis of blood clotting factors, which leads to internal hemorrhaging in rodents.[4] It is a member of the indandione class of chemicals.[5]

Core Chemical Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for researchers working with this compound in areas such as analytical chemistry, toxicology, and formulation development.

| Property | Value |

| Chemical Formula | C23H16O3[2][6] |

| Molecular Weight | 340.37 g/mol [2][7] |

| IUPAC Name | 2-(diphenylacetyl)-1H-indene-1,3(2H)-dione[8][9] |

| CAS Number | 82-66-6[1][2] |

Further Elucidation

The chemical formula, C23H16O3, indicates a composition of 23 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.[6] The molecular weight of a substance is a critical parameter in quantitative analysis and experimental design. For this compound, this value is approximately 340.37 grams per mole.[2][7]

The IUPAC (International Union of Pure and Applied Chemistry) name provides a standardized and unambiguous way to identify the chemical structure. The CAS (Chemical Abstracts Service) number is a unique identifier for chemical substances.[1][2]

Note on Advanced Requirements: This guide focuses on the fundamental chemical properties of this compound. The user's request for detailed experimental protocols and signaling pathway diagrams using Graphviz is acknowledged. However, for the specific scope of defining the molecular weight and chemical formula, such visualizations and protocols are not directly applicable. These properties are typically determined using standard analytical methods like mass spectrometry and elemental analysis, which are foundational techniques in chemistry rather than compound-specific experimental workflows.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. scbt.com [scbt.com]

- 3. Diphenadione - Wikipedia [en.wikipedia.org]

- 4. rayfull.com [rayfull.com]

- 5. CAS 82-66-6: this compound | CymitQuimica [cymitquimica.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. This compound CAS#: 82-66-6 [m.chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

Toxicokinetics of Diphacinone in Non-Target Avian Species: A Technical Guide

Introduction

Diphacinone (2-(diphenylacetyl)indan-1,3-dione) is a first-generation anticoagulant rodenticide (FGAR) widely used to control rodent populations in agricultural and urban settings.[1][2] As an anticoagulant, it functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex, which is essential for the synthesis of blood clotting factors in the liver.[3] This disruption leads to internal hemorrhaging and, ultimately, death in target species.[4] While effective for rodent control, the use of this compound poses a significant risk to non-target wildlife, particularly avian predators and scavengers, through primary or secondary poisoning.[2][5]

This technical guide provides an in-depth overview of the current scientific understanding of the toxicokinetics of this compound in non-target avian species. It is intended for researchers, toxicologists, and wildlife management professionals. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the toxicokinetic pathways and experimental workflows. A critical finding in the available literature is the marked taxonomic variation in sensitivity, with raptors such as hawks and owls being substantially more susceptible to this compound's effects than the standard avian species used in regulatory testing.[3][6]

Quantitative Toxicological & Toxicokinetic Data

The following tables summarize the key quantitative data from toxicological and toxicokinetic studies of this compound in various non-target avian species.

Table 1: Acute Oral Toxicity of this compound in Avian Species

| Species | Scientific Name | LD50 (mg/kg body weight) | Reference(s) |

| American Kestrel | Falco sparverius | 96.8 | [4][7] |

| Eastern Screech-Owl | Megascops asio | >348 (No mortality at highest dose) | [3] |

| Northern Bobwhite | Colinus virginianus | 1630 - 2014 | [8][9][10] |

| Mallard Duck | Anas platyrhynchos | 3158 | [8] |

Table 2: Sublethal Effects of this compound in Raptors (7-Day Dietary Exposure)

| Species | Endpoint | Lowest-Observed-Adverse-Effect-Level (LOAEL) | Reference(s) |

| Eastern Screech-Owl | Anemia & Coagulopathy | 0.24 mg/kg/day | [11] |

| Eastern Screech-Owl | Prolonged Prothrombin Time (PT) | 0.16 mg/kg/day | [11] |

| American Kestrel | Prolonged Clotting Time, Hemorrhage | 0.16 mg/kg/day | [3] |

Table 3: Toxicokinetic Parameters of this compound in Eastern Screech-Owls (Megascops asio)

| Parameter | Tissue | Value (days) | Reference(s) |

| Elimination Half-Life (t½) | Liver | 11.7 | [12][13] |

| Elimination Half-Life (t½) | Kidney | 2.1 | [12][13] |

Table 4: this compound Residue Concentrations Associated with Effects in Eastern Screech-Owls (Megascops asio)

| Effect | Tissue | This compound Concentration (µg/g wet weight) | Reference(s) |

| Coagulopathy (Day 3 of Exposure) | Liver | 1.63 | [12][13] |

| Coagulopathy (Day 3 of Exposure) | Kidney | 5.83 | [12][13] |

| Prolonged PT & RVVT (10% of birds) | Liver | 0.122 - 0.282 | [12][13] |

| Prolonged PT & RVVT (90% of birds) | Liver | 0.361 - 0.638 | [12][13] |

| Survivors (7 days post-exposure) | Liver | 0.24 - 0.70 | [14] |

| Fatalities (2-5 days post-exposure) | Liver | 0.95 - 61.9 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicokinetic studies. Below are synthesized protocols from key research on this compound in avian species.

Acute Oral Toxicity Assessment (e.g., in American Kestrels and Northern Bobwhite)

-

Test Animals: Captive-bred adult birds (e.g., American kestrels, Northern bobwhite) are acclimated to laboratory conditions.[7][9] Animals are housed individually with controlled photoperiods and ad libitum access to water and appropriate feed.

-

Dosing Preparation and Administration: Technical grade this compound is suspended in a vehicle like vegetable oil.[9] Due to low solubility, it is administered as a slurry.[9] A single dose is administered directly into the crop or esophagus via gavage. For higher doses, the administration may be split into multiple doses over a 24-hour period.[9] Control birds receive the vehicle only.

-

Observation and Endpoints: Birds are observed at least twice daily for a period of 14 to 21 days for signs of intoxication (e.g., lethargy, fluffed feathers, bruising, hemorrhage) and mortality.[7][9] Body weight and food consumption are monitored.

-

Blood Coagulation Assays: Blood samples are collected from a subset of birds at specified time points (e.g., 24, 48, 96 hours post-dose).[7][9] Plasma is separated and analyzed for coagulation parameters, including Prothrombin Time (PT), Russell's Viper Venom Time (RVVT), and Thrombin Clotting Time (TCT).[9]

-

Necropsy and Residue Analysis: All birds that die during the study and all survivors at the termination of the study are subjected to a gross necropsy to look for evidence of internal bleeding.[7] Tissues, particularly the liver, are collected, frozen, and stored for residue analysis.

-

Data Analysis: The median lethal dose (LD50) and its confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis). Clotting time data are analyzed for significant differences between dosed and control groups.

Dietary Exposure & Toxicokinetics Study (e.g., in Eastern Screech-Owls)

-

Test Animals: Captive-bred Eastern screech-owls are acclimated and housed individually.[12][13] Baseline health, including hematocrit and clotting times, is established before the study.

-

Diet Preparation and Exposure: this compound is mixed into the food source (e.g., ground meat) to achieve a target concentration (e.g., 10 µg/g wet weight).[12][13] The owls are fed the treated diet for a fixed period, typically 7 days. Food consumption is measured daily to calculate the ingested dose.

-

Sample Collection for Toxicokinetics: Subsets of owls are euthanized at specific time points during the exposure phase (e.g., day 3, day 7) and a recovery phase (e.g., 1, 4, 7, 14, 21 days post-exposure).[12][13] At each time point, blood and tissues (liver, kidney, muscle) are collected.

-

Analysis:

-

Coagulopathy and Hematology: Blood samples are analyzed for PT, RVVT, and hematocrit to assess the onset and recovery from anticoagulation and anemia.[12]

-

Residue Analysis: this compound concentrations in tissues are quantified using analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] This allows for the determination of tissue distribution and elimination rates.

-

-

Data Analysis: The elimination half-life of this compound in various tissues is calculated from the residue concentration data over time, often using a one-phase or two-phase decay model.[12][13] The relationship between tissue residue concentrations and sublethal effects (e.g., prolonged clotting time) is established to determine toxicity thresholds.[12]

Analytical Method for this compound Residue in Tissues

-

Sample Preparation: Tissue samples (e.g., liver) are homogenized.[16] A known weight of the homogenate is placed in a centrifuge tube. An internal standard is added to the sample.

-

Extraction: The sample is extracted using an organic solvent mixture, such as acetonitrile or acidified chloroform-acetone.[16][17] The mixture is vortexed and/or sonicated to ensure thorough extraction.

-

Cleanup: The extract undergoes a cleanup step to remove interfering substances. This is often accomplished using solid-phase extraction (SPE) with a silica or C18 cartridge.[17][18]

-

Analysis: The final cleaned extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for greater sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).[15][16]

-

Quantification: The concentration of this compound is determined by comparing its response to a calibration curve prepared from standards of known concentrations.[17] Method Detection Limits (MDL) and Limits of Quantitation (LOQ) are established to ensure the reliability of the results.[15]

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key processes related to this compound toxicokinetics and its study in avian species.

References

- 1. healthtopics.vetmed.ucdavis.edu [healthtopics.vetmed.ucdavis.edu]

- 2. valleyforgeaudubon.org [valleyforgeaudubon.org]

- 3. researchgate.net [researchgate.net]

- 4. aphis.usda.gov [aphis.usda.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. abcbirds.org [abcbirds.org]

- 7. Acute toxicity, histopathology, and coagulopathy in American kestrels (Falco sparverius) following administration of the rodenticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. This compound | C23H16O3 | CID 6719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toxicokinetics and coagulopathy threshold of the rodenticide this compound in eastern screech-owls (Megascops asio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. dlnr.hawaii.gov [dlnr.hawaii.gov]

- 16. Anticoagulant Rodenticide Contamination of Terrestrial Birds of Prey from Western Canada: Patterns and Trends, 1988–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. d-nb.info [d-nb.info]

The Environmental Fate and Persistence of Diphacinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphacinone, a first-generation anticoagulant rodenticide, is widely utilized for the control of rodent populations. Its efficacy as a vitamin K antagonist is well-established; however, a thorough understanding of its environmental fate and persistence is crucial for assessing its ecological risk profile. This technical guide provides an in-depth overview of the environmental degradation, mobility, and bioaccumulation of this compound, supported by quantitative data, detailed experimental methodologies based on established regulatory guidelines, and visual representations of key processes.

Data Presentation

The following tables summarize the key quantitative data regarding the environmental fate and persistence of this compound.

| Parameter | Value | Conditions | Reference(s) |

| Soil Metabolism | |||

| Aerobic Soil Half-Life (DT₅₀) | 28 - 32 days | Laboratory, sandy loam soil | [1] |

| Terrestrial Field Half-Life (DT₅₀) | 102 days | Field conditions | [1] |

| Aqueous Degradation | |||

| Hydrolysis Half-Life (DT₅₀) | Stable | pH 7 and 9 | [1][2] |

| 44 days | pH 5 | [2] | |

| Photodegradation in Water | Rapidly decomposed by sunlight | - | [3] |

| Mobility | |||

| Soil Adsorption/Desorption | Immobile | Aged column leaching study in sandy loam, silt loam, sand, and loamy sand soils. This compound was primarily detected in the top 0-6 cm. | [4] |

| Bioaccumulation | |||

| Octanol-Water Partition Coefficient (log Kₒw) | 4.27 | - | [1] |

| Bioconcentration Factor (BCF) | Moderate potential for bioaccumulation is suggested by the log Kₒw. | - | [1] |

| Hepatic Elimination Half-Life (Rats) | 3 days | Following an oral dose of 1.5 mg/kg. | [5] |

| Hepatic Elimination Half-Life (Pigs) | 12.4 days | Following a dose of 1.5 mg/kg. | [5] |

Experimental Protocols

The following sections detail the typical methodologies for key environmental fate studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS). While the specific parameters for this compound studies are not always publicly available, these protocols describe the standard procedures that would be followed.

Aerobic Soil Metabolism (Following OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology:

-

Test System: Freshly collected agricultural soil (e.g., sandy loam) is characterized for its physical and chemical properties, including pH, organic carbon content, and microbial biomass.

-

Test Substance: ¹⁴C-radiolabeled this compound is used to trace its transformation and mineralization.

-

Application: The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

-

Analysis: At various time points, soil samples are extracted with appropriate organic solvents. The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by Liquid Scintillation Counting (LSC) to determine the extent of mineralization. Unextractable (bound) residues are quantified by combusting the soil samples.

Aqueous Photolysis (Following OECD Guideline 316)

Objective: To determine the rate of this compound degradation in water due to direct photolysis.

Methodology:

-

Test Solution: A sterile, buffered aqueous solution of this compound is prepared. The use of a ¹⁴C-radiolabeled test substance is preferred for accurate quantification.

-

Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to achieve a spectrum similar to sunlight).

-

Incubation: Samples are irradiated in temperature-controlled quartz cells. Dark controls are run in parallel to account for any degradation not due to light.

-

Analysis: At selected time intervals, the concentration of this compound and its photoproducts in the test solutions is determined by HPLC with UV or radiometric detection. The quantum yield and the environmental half-life are then calculated.

Hydrolysis (Following OPPTS Guideline 835.2120)